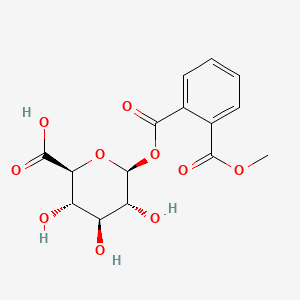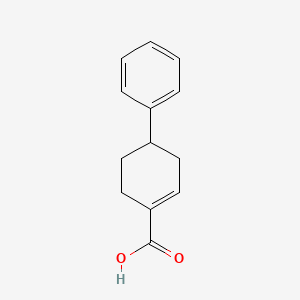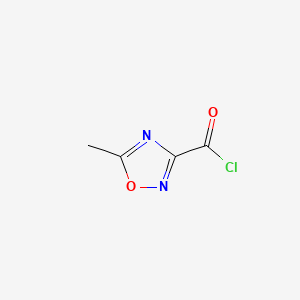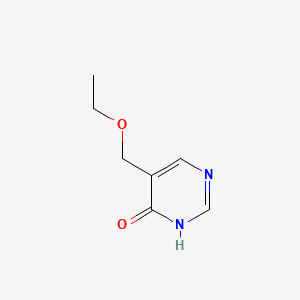
9-cis-Retinyl Oleate-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cis-Retinyl Oleate-d17: is a synthetic derivative of retinoid compounds, characterized by the presence of deuterium atoms. Its chemical formula is C38H45D17O2 . This compound is primarily used in scientific research, particularly in studies related to retinoid metabolism and visual cycle processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Oleate-d17 involves the esterification of 9-cis-retinol with oleic acid. The process typically includes the following steps:
Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated oleic acid is then reacted with 9-cis-retinol in an anhydrous solvent such as dichloromethane (DCM) under inert conditions to form 9-cis-Retinyl Oleate.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the compound, which can be achieved through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 9-cis-retinol with oleic acid using industrial-grade reagents and solvents.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 9-cis-Retinyl Oleate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Isotope Labeling Studies: 9-cis-Retinyl Oleate-d17 is used as a labeled compound in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Biology:
Retinoid Metabolism Research: The compound is utilized to study the metabolism of retinoids in biological systems, particularly in the visual cycle.
Medicine:
Therapeutic Research: It is investigated for its potential therapeutic applications in treating retinal diseases and other conditions related to retinoid metabolism.
Industry:
Mechanism of Action
Molecular Targets and Pathways: 9-cis-Retinyl Oleate-d17 exerts its effects by interacting with retinoid receptors and enzymes involved in the retinoid cycle. The compound is metabolized to 9-cis-retinal, which binds to opsin proteins in the retina, forming the visual pigment rhodopsin. This interaction triggers a cascade of phototransduction events, ultimately leading to vision .
Comparison with Similar Compounds
9-cis-Retinyl Acetate: Another retinoid derivative used in similar research applications.
All-trans-Retinyl Oleate: A structural isomer with different biological activity.
11-cis-Retinyl Oleate: Another isomer involved in the visual cycle.
Uniqueness: 9-cis-Retinyl Oleate-d17 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This labeling provides insights into the dynamics of retinoid metabolism and the visual cycle that are not possible with non-labeled compounds .
Properties
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDHZXYYBPLHI-OIHCPOPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)

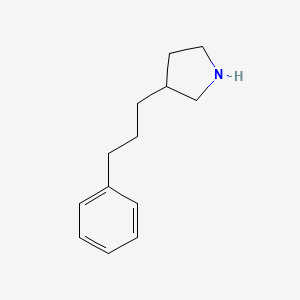

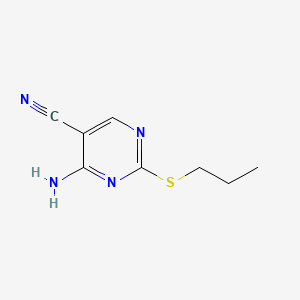
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)
